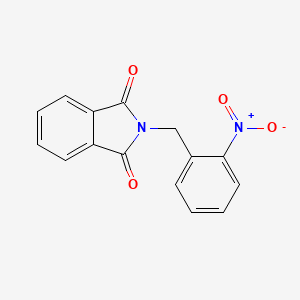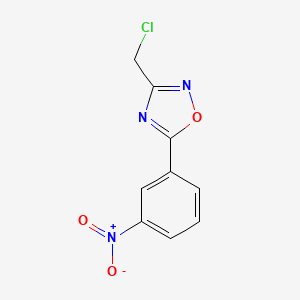
3-(2-Chloroacetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroacetyl)benzonitrile is an organic compound with the chemical formula C₉H₆ClNO It is a derivative of benzonitrile, where a chloroacetyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The general reaction scheme is as follows:
C6H5CN+ClCH2COCl→C6H4(CN)(COCH2Cl)
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of 3-(chloroacetyl)benzylamine.
Hydrolysis: Formation of 3-(chloroacetyl)benzoic acid.
Scientific Research Applications
3-(2-Chloroacetyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the chloroacetyl group.
4-(Chloroacetyl)benzonitrile: Positional isomer with the chloroacetyl group at the para position.
3-(Bromoacetyl)benzonitrile: Similar structure with a bromoacetyl group instead of chloroacetyl.
Uniqueness: 3-(2-Chloroacetyl)benzonitrile is unique due to the presence of both a chloroacetyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
76597-77-8 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(2-chloroacetyl)benzonitrile |
InChI |
InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 |
InChI Key |
SIJGQCMRBQTUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


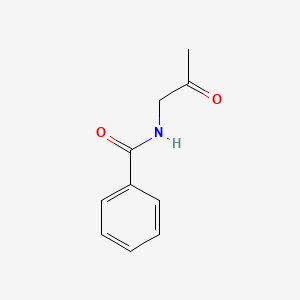

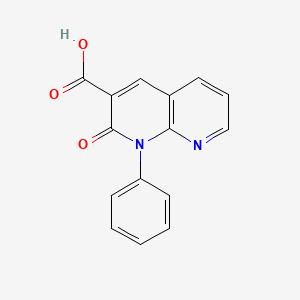



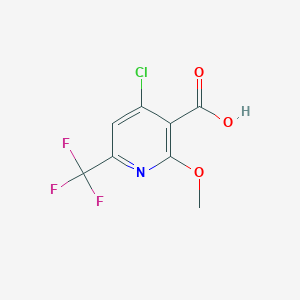
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799217.png)
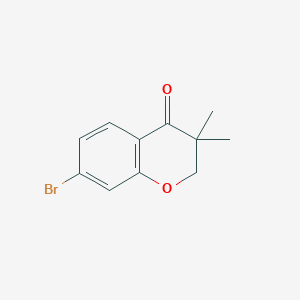
![6-Methoxy-5-methylbenzo[d]thiazol-2-amine](/img/structure/B8799232.png)
